molecular formula C7H14ClNO B6178028 N-cyclopropyloxolan-3-amine hydrochloride CAS No. 2567503-34-6

N-cyclopropyloxolan-3-amine hydrochloride

Cat. No.: B6178028
CAS No.: 2567503-34-6
M. Wt: 163.6
InChI Key:
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Description

N-Cyclopropyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl It is a derivative of oxolan-3-amine, featuring a cyclopropyl group attached to the nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with oxolan-3-amine as the starting material.

  • Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a nucleophilic substitution reaction, where cyclopropyl bromide reacts with oxolan-3-amine in the presence of a base.

  • Acidification: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the cyclopropyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions involving polar aprotic solvents are employed.

Major Products Formed:

  • Oxidation Products: Oxidation typically yields oxo-compounds such as N-cyclopropyloxolan-3-one.

  • Reduction Products: Reduction can produce amines with reduced oxidation states.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted oxolan-3-amines.

Scientific Research Applications

N-cyclopropyloxolan-3-amine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclopropyloxolan-3-amine hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to their active sites, thereby influencing their activity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

N-cyclopropyloxolan-3-amine hydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other oxolan-3-amines. Similar compounds include:

  • Oxolan-3-amine: Lacks the cyclopropyl group.

  • N-ethyl-oxolan-3-amine: Contains an ethyl group instead of a cyclopropyl group.

  • N-methyl-oxolan-3-amine: Contains a methyl group instead of a cyclopropyl group.

Properties

CAS No.

2567503-34-6

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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